4-Ethynyl-2-methyl-decahydro-quinolin-4-ol
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Description
4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of n-chloroquinolines and n-ethynylquinolines
A study detailed the preparation of n-(ethynyl)quinolines through a heterocoupling reaction, showcasing the compound's role in synthesizing conjugate diynes and bis(quinoline) derivatives. These reactions are catalyzed by palladium and cuprous chloride, demonstrating the compound's utility in organic synthesis and the development of complex molecular architectures (Rodríguez, Ríos, & Lafuente, 2005).
Facile Synthesis of Furoquinoline
This work investigates the antioxidant effectiveness of quinoline derivatives, emphasizing the synthesis of furoquinoline and its impact on radical-induced DNA oxidation. The study provides insight into the role of hydroxyl group positioning and the furo[2,3-b] moiety in stabilizing radicals, highlighting the compound's potential in medicinal chemistry (Wang & Liu, 2012).
Antibacterial Activity of Pyranoquinoline Derivatives
A research focusing on the synthesis of pyranoquinoline derivatives revealed their moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study underscores the significance of quinoline derivatives in developing new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
Applications in Medicinal Chemistry
MDR Reversal Agents
The synthesis of 1,4-dihydro-3-cyano-10-methyl-pyrido[3,2-g]quinolin-4-one and related derivatives was explored as key intermediates for novel MDR (multidrug resistance) reversal agents. This study illustrates the compound's relevance in addressing drug resistance, a critical issue in cancer therapy and infectious diseases (Moldovan et al., 2004).
Properties
IUPAC Name |
4-ethynyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-12(14)8-9(2)13-11-7-5-4-6-10(11)12/h1,9-11,13-14H,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXPLMNBJQMOOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCCCC2N1)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345029, DTXSID20902850 |
Source
|
Record name | 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59693-01-5 |
Source
|
Record name | 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59693-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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